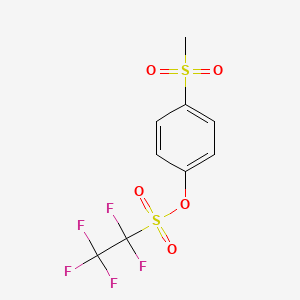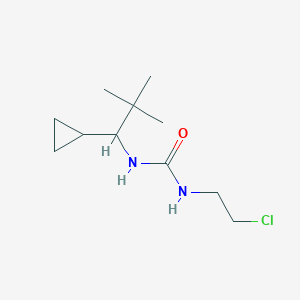
N-(2-Chloroethyl)-N'-(1-cyclopropyl-2,2-dimethylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea typically involves the reaction of a suitable amine with an isocyanate or a carbamate. One possible synthetic route is the reaction of 2-chloroethylamine with 1-cyclopropyl-2,2-dimethylpropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Hydrolysis: In the presence of water or aqueous acids/bases, the urea moiety can undergo hydrolysis to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous acids (HCl, H2SO4) or bases (NaOH, KOH)
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(2-hydroxyethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea can be formed.
Oxidation Products: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.
Reduction Products: Reduced derivatives with functional groups such as amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloroethyl)-N’-cyclohexylurea
- N-(2-Chloroethyl)-N’-phenylurea
- N-(2-Chloroethyl)-N’-methylurea
Uniqueness
N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea is unique due to the presence of the cyclopropyl and dimethylpropyl groups, which can impart distinct steric and electronic properties. These features may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
54187-42-7 |
|---|---|
Fórmula molecular |
C11H21ClN2O |
Peso molecular |
232.75 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(1-cyclopropyl-2,2-dimethylpropyl)urea |
InChI |
InChI=1S/C11H21ClN2O/c1-11(2,3)9(8-4-5-8)14-10(15)13-7-6-12/h8-9H,4-7H2,1-3H3,(H2,13,14,15) |
Clave InChI |
CHKLYOGNXUUDQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1CC1)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


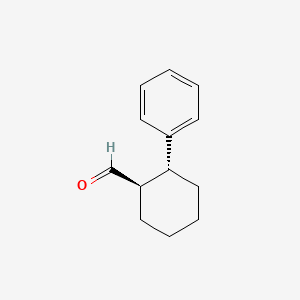
![methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate](/img/structure/B14632079.png)
![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
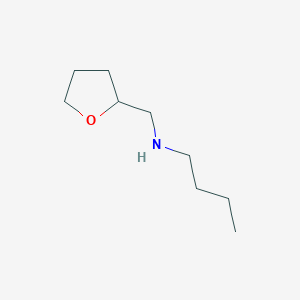
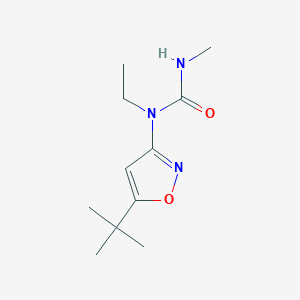
![Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane](/img/structure/B14632110.png)
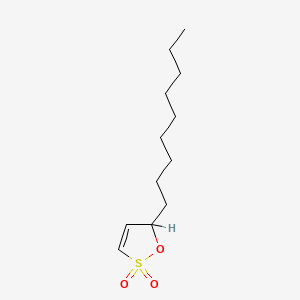
![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)
![Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14632127.png)
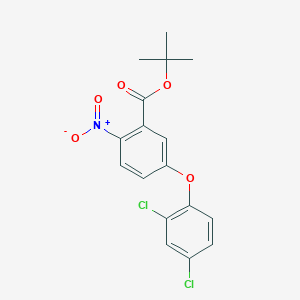
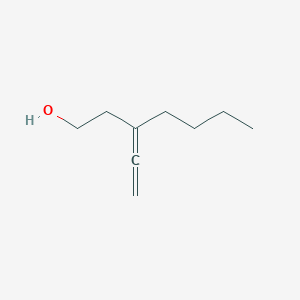
![Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14632132.png)
![Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-](/img/structure/B14632134.png)
